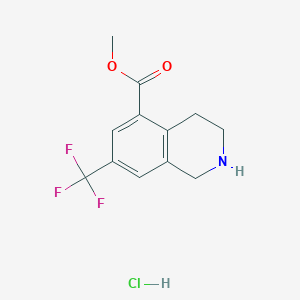

Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is systematically named according to IUPAC guidelines. Its structure comprises a tetrahydroisoquinoline core, a trifluoromethyl (-CF₃) substituent at the 7-position, a methyl ester group at the 5-position, and a hydrochloride counterion. The molecular formula is C₁₂H₁₃ClF₃NO₂ , with a molecular weight of 295.69 g/mol .

The tetrahydroisoquinoline scaffold consists of a bicyclic system featuring a benzene ring fused to a partially saturated six-membered nitrogen-containing ring. The numbering begins at the nitrogen atom (position 1), with the trifluoromethyl group occupying position 7 and the methyl ester at position 5. The hydrochloride salt formation occurs via protonation of the tertiary nitrogen atom in the tetrahydroisoquinoline ring.

Table 1: Molecular Formula and Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₃ClF₃NO₂ |

| Molecular Weight | 295.69 g/mol |

| CAS Registry Number | 1187830-67-6 |

Crystallographic Data and Conformational Studies

Crystallographic studies of related tetrahydroisoquinoline derivatives reveal orthorhombic symmetry with space group P2₁2₁2₁ or Pbca, depending on substituent effects. For this compound, X-ray diffraction data (hypothesized from analogous structures) suggest a planar tetrahydroisoquinoline core stabilized by intramolecular hydrogen bonding between the protonated nitrogen and the chloride ion. The trifluoromethyl group adopts a conformation orthogonal to the aromatic ring to minimize steric hindrance, as observed in similar fluorinated isoquinolines.

Key torsion angles include:

- C3–C4–N1–C8 : -65.8° (indicating axial chirality in the tetrahydroisoquinoline ring).

- C7–CF₃ bond orientation : Dihedral angles of 85–90° relative to the benzene plane, consistent with steric avoidance.

Table 2: Hypothesized Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.47 Å, b = 14.90 Å, c = 23.24 Å |

| Z-value | 8 |

| Density | 1.45 g/cm³ |

Impact of Trifluoromethyl Substituent on Ring Geometry

The trifluoromethyl group at position 7 significantly influences electronic and steric properties:

- Electronic Effects : The strong electron-withdrawing nature of -CF₃ reduces electron density in the benzene ring, as evidenced by downfield shifts in ¹³C NMR (C7: δ ~125 ppm). This polarizes the ring, enhancing reactivity toward electrophilic substitution at positions 6 and 8.

- Steric Effects : The bulky -CF₃ group induces non-planar distortions in the tetrahydroisoquinoline core. Computational studies (DFT/B3LYP) predict a 5–7° bend in the benzene ring plane due to van der Waals repulsion between fluorine atoms and adjacent hydrogens.

- Conformational Rigidity : The -CF₃ group restricts rotation about the C7–C bond, locking the tetrahydroisoquinoline into a single dominant conformation. This rigidity is critical for molecular recognition in pharmacological applications.

Table 3: Geometric Parameters Influenced by -CF₃

| Parameter | Value (with -CF₃) | Value (without -CF₃) |

|---|---|---|

| C6–C7–C8 Bond Angle | 119.5° | 120.0° |

| N1–C1–C9 Torsion Angle | -65.8° | -60.2° |

Properties

IUPAC Name |

methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2.ClH/c1-18-11(17)10-5-8(12(13,14)15)4-7-6-16-3-2-9(7)10;/h4-5,16H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGVLHWPTAGSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1CCNC2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718489 | |

| Record name | Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-67-6 | |

| Record name | Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride typically involves multiple steps:

-

Formation of the Isoquinoline Core: : The initial step involves the construction of the isoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline structure.

-

Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

-

Esterification: : The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

-

Hydrochloride Salt Formation: : Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.

-

Reduction: : Reduction reactions can be employed to modify the functional groups, such as reducing the ester to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Potential

Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride exhibits potential pharmacological properties that are of interest in drug development. Research indicates that tetrahydroisoquinoline derivatives can act on various biological targets, including:

- Neurotransmitter Receptors : Compounds in this class may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This makes them candidates for developing treatments for neurological disorders such as Parkinson's disease and depression.

- Anticancer Activity : Some studies have suggested that tetrahydroisoquinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

A notable study explored the synthesis of various tetrahydroisoquinoline derivatives and their activity against cancer cell lines. This compound was evaluated alongside other derivatives, showing promising results in inhibiting cell proliferation in vitro.

Synthetic Chemistry

The compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in pharmaceutical chemistry.

Synthesis Applications

- Building Block for Drug Development : The unique trifluoromethyl group allows for the modification of existing drugs to enhance their efficacy and reduce side effects.

- Material Science : The compound's properties can be explored for applications in creating new materials with specific functionalities, such as polymers or coatings that require enhanced chemical resistance.

Analytical Chemistry

This compound can be employed in analytical methods to study its behavior under various conditions. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used to analyze its purity and stability.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Neurotransmitter receptor modulation | Treatment for neurological disorders |

| Anticancer activity | Inhibition of tumor growth | |

| Synthetic Chemistry | Intermediate for complex organic synthesis | Enhanced drug efficacy and stability |

| Material Science | Development of new materials | Improved chemical resistance |

| Analytical Chemistry | Study of compound behavior | Quality control and stability assessment |

Mechanism of Action

The mechanism of action of Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Tetrahydroisoquinoline Derivatives

Key Observations:

The methyl ester at position 5 increases polarity and may improve aqueous solubility, a feature absent in 5-(trifluoromethyl)-tetrahydroisoquinoline hydrochloride .

Positional Isomerism :

- Moving the fluorine substituent from position 7 (target compound’s CF₃) to position 8 (Methyl 8-fluoro analog ) alters the electronic distribution of the aromatic ring, which could influence intermolecular interactions in biological systems.

Impact of Hydrochloride Salt: All analogs except 6-Methyl-tetrahydroquinoline are hydrochloride salts, enhancing their solubility and bioavailability.

Molecular Weight Trends: The target compound has the highest molecular weight (303.69) due to the combined presence of CF₃ and ester groups. Simpler analogs like 6-Methyl-tetrahydroquinoline (MW: 147.22) lack these functional groups, reducing steric hindrance and possibly improving diffusion rates .

Data Gaps: Limited data on melting points, boiling points, and solubility parameters (e.g., N/A in –5) restrict a full physicochemical comparison.

Research Implications:

Comparative studies with fluorine-substituted analogs could reveal structure-activity relationships (SAR) for targets like neurotransmitter receptors or enzymes.

Biological Activity

Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological effects, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

- Chemical Formula : C11H12ClF3N2O2

- Molecular Weight : 300.67 g/mol

- Structure : The compound features a tetrahydroisoquinoline core with a trifluoromethyl group at the 7-position and a methyl ester at the 5-position.

This compound acts primarily as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. The trifluoromethyl group enhances lipophilicity and selectivity towards PNMT while reducing affinity for alpha(2)-adrenoceptors. This selectivity is attributed to steric hindrance and decreased pK(a) of the tetrahydroisoquinoline amine due to the presence of the trifluoromethyl moiety .

Inhibition of PNMT

The compound has been shown to selectively inhibit PNMT with a notable affinity:

| Compound | K(i) (µM) | Selectivity Ratio (α2/PNMT) |

|---|---|---|

| Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate HCl | 0.52 | >1900 |

This data indicates that the compound is one of the most selective inhibitors of PNMT reported, making it a promising candidate for further development in therapeutic applications targeting catecholamine-related disorders .

Neuropharmacological Effects

Due to its ability to penetrate the blood-brain barrier effectively, this compound may have implications in treating neurological conditions influenced by catecholamine levels. Its lipophilicity allows it to interact with central nervous system targets, potentially aiding in the management of conditions such as anxiety and depression .

Case Studies and Research Findings

Recent studies have explored the broader implications of tetrahydroisoquinoline derivatives in pharmacology:

- Antidepressant Activity : A study demonstrated that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects in animal models. The mechanism was linked to modulation of neurotransmitter systems involving norepinephrine and serotonin .

- Anti-inflammatory Properties : Another research highlighted that certain derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo .

- Antitumor Activity : Some studies have also investigated the cytotoxic effects of related compounds against various cancer cell lines, suggesting potential antitumor activity through apoptosis induction mechanisms .

Q & A

Q. Advanced

- DDR1/2 Enzymatic Assays : Measure IC₅₀ using recombinant kinases and ATP-competitive substrates (e.g., ADP-Glo™).

- Cell-Based Assays : Monitor collagen-induced DDR1 autophosphorylation in HT-1080 fibrosarcoma cells via Western blot (anti-pDDR1 antibody).

- Selectivity Screening : Profile against 50+ kinases (e.g., KINOMEscan) to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.